molecular formula C17H15N3O3 B13976843 4-hydroxy-N-(2-methoxybenzyl)quinazoline-2-carboxamide

4-hydroxy-N-(2-methoxybenzyl)quinazoline-2-carboxamide

Cat. No.: B13976843
M. Wt: 309.32 g/mol
InChI Key: OZWHBVHTVRIAKT-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This method ensures the formation of the desired quinazoline derivative under mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Quinazoline derivatives, including this compound, are being explored for their anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide is unique due to its specific structural features and the presence of the quinazoline ring, which imparts distinct biological activities. Unlike the NBOMe compounds, which are primarily known for their psychoactive effects, this compound is being explored for its therapeutic potential in various medical applications.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C17H15N3O3/c1-23-14-9-5-2-6-11(14)10-18-17(22)15-19-13-8-4-3-7-12(13)16(21)20-15/h2-9H,10H2,1H3,(H,18,22)(H,19,20,21)

InChI Key

OZWHBVHTVRIAKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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